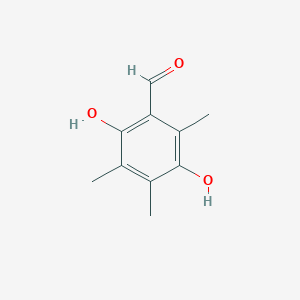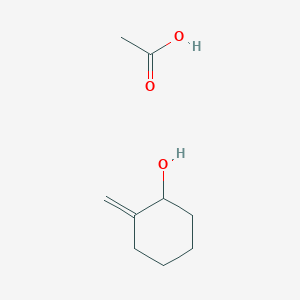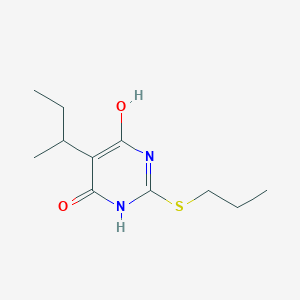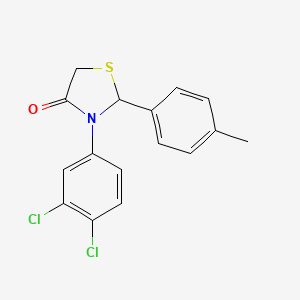
2-(Undecan-6-yl)pyridine
Vue d'ensemble
Description
2-(Undecan-6-yl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an undecan-6-yl group attached to the second position of the pyridine ring. Pyridine derivatives are widely studied due to their significant roles in various chemical, biological, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Undecan-6-yl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of pyridine with an appropriate alkyl halide. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of the alkyl halide.
For example:
Alkylation Reaction: Pyridine is treated with sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) to form the pyridine anion. This anion then reacts with 6-bromoundecane to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Undecan-6-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form pyridine N-oxide derivatives.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3- and 5-positions, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Applications De Recherche Scientifique
2-(Undecan-6-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Undecan-6-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Undecan-6-yl)piperidine: A reduced form of 2-(Undecan-6-yl)pyridine with a saturated piperidine ring.
2-(Undecan-6-yl)quinoline: A similar compound with a fused benzene and pyridine ring system.
2-(Undecan-6-yl)isoquinoline: Another related compound with a fused benzene and pyridine ring but with a different ring fusion pattern.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the undecan-6-yl group, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specific applications in coordination chemistry and potential drug design.
Propriétés
IUPAC Name |
2-undecan-6-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-3-5-7-11-15(12-8-6-4-2)16-13-9-10-14-17-16/h9-10,13-15H,3-8,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJFNECPOCDSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277157 | |
| Record name | 2-(undecan-6-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5412-17-9 | |
| Record name | NSC974 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(undecan-6-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(NE)-N-[(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride](/img/structure/B1656691.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-4-methylbenzamide](/img/structure/B1656693.png)
![4-bromo-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]benzamide](/img/structure/B1656694.png)
![3,4-dichloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzamide](/img/structure/B1656697.png)
![(5E)-5-[(3-bromophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B1656701.png)
![N-[(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1656702.png)
![4-[5-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1656703.png)

![N-benzyl-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide](/img/structure/B1656706.png)
![N-[(4-chlorophenyl)methyl]-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide](/img/structure/B1656707.png)
![N-benzyl-N'-[(E)-(2-chlorophenyl)methylideneamino]oxamide](/img/structure/B1656709.png)
